Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS 1785278-58-1, C₁₁H₁₃NO₃, MW 207.23 g/mol) is a bifunctional tetrahydroquinoline building block combining a phenolic 6-hydroxy group with a methyl ester at the 4-position on the saturated nitrogen heterocycle. The compound belongs to the 6-hydroxy-tetrahydroquinoline scaffold class, which has been validated as a productive core for selective estrogen receptor modulator (SERM) development by Wallace et al.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B13456758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC2=C1C=C(C=C2)O
InChIInChI=1S/C11H13NO3/c1-15-11(14)8-4-5-12-10-3-2-7(13)6-9(8)10/h2-3,6,8,12-13H,4-5H2,1H3
InChIKeyVVDVMCCPOHAPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Hydroxy-1,2,3,4-Tetrahydroquinoline-4-Carboxylate: Procurement-Grade Physicochemical and Pharmacological Baseline


Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS 1785278-58-1, C₁₁H₁₃NO₃, MW 207.23 g/mol) is a bifunctional tetrahydroquinoline building block combining a phenolic 6-hydroxy group with a methyl ester at the 4-position on the saturated nitrogen heterocycle [1]. The compound belongs to the 6-hydroxy-tetrahydroquinoline scaffold class, which has been validated as a productive core for selective estrogen receptor modulator (SERM) development by Wallace et al. (2003) at Eli Lilly [2]. Its computed physicochemical profile—XLogP3 of 1.5, topological polar surface area (TPSA) of 58.6 Ų, two hydrogen bond donors, and four hydrogen bond acceptors—places it in a differentiated property space relative to non-hydroxylated tetrahydroquinoline-4-carboxylate analogs [1]. Critically, a direct query of PubChem literature and patent indices returned no published bioactivity data or patent filings specifically indexed to this compound as of the latest database update [1], a finding that defines its current positioning as a research-enabling intermediate rather than a fully characterized bioactive entity.

Why Methyl 6-Hydroxy-1,2,3,4-Tetrahydroquinoline-4-Carboxylate Cannot Be Replaced by In-Class Analogs: A Comparator-Driven Rationale


The tetrahydroquinoline-4-carboxylate chemical space contains numerous analogs differentiated by ring substitution and ester identity, yet even single-point modifications produce divergent physicochemical and pharmacological profiles that preclude simple interchange. The 6-hydroxy group on the target compound introduces a second hydrogen bond donor (HBD count = 2 vs. 1 for the non-hydroxylated methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, CAS 68066-85-3) and increases the topological polar surface area by 53% (58.6 vs. 38.3 Ų) [1]. These differences directly impact solubility, membrane permeability, and target recognition. Within the 6-hydroxy-tetrahydroquinoline SERM scaffold characterized by Wallace et al., the presence or absence of a basic side chain at the N1 position determines whether the compound behaves as an ER antagonist (MCF-7 IC₅₀ values in the single-digit nanomolar range) or an ER agonist (EC₅₀ 15–320 nM) [2]. The target compound, bearing a free NH and a 4-carboxylate ester without a basic side chain, is structurally positioned at the agonist-precursor intersection of this pharmacological continuum. Substituting with the 6-methoxy analog (CAS 1539857-92-5) eliminates the hydrogen bond donor capacity of the phenol, while the free carboxylic acid (CAS 1368174-28-0) alters both ionization state and ester prodrug potential. These are not incremental differences; they are binary switches for key molecular recognition features.

Quantitative Differentiation Evidence for Methyl 6-Hydroxy-1,2,3,4-Tetrahydroquinoline-4-Carboxylate vs. Closest Analogs


Hydrogen Bond Donor Capacity Doubles Relative to the Non-Hydroxylated 4-Carboxylate Analog

The 6-hydroxy substituent on the target compound introduces a phenolic hydrogen bond donor that is absent in the closest commercially available analog, methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS 68066-85-3). Computed molecular descriptors from PubChem show the target compound has a hydrogen bond donor count of 2 versus 1 for the comparator, alongside a hydrogen bond acceptor count of 4 versus 3 [1]. This additional HBD capacity is structurally analogous to the A-ring phenol of 17β-estradiol and is a conserved pharmacophoric element across clinically relevant SERMs including raloxifene and 4-hydroxytamoxifen [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Estrogen Receptor Pharmacological Trajectory: Agonist-Precursor Scaffold vs. Antagonist Congeners

In the Wallace et al. (2003) characterization of the 6-hydroxy-tetrahydroquinoline scaffold series, compounds lacking a basic side chain at the N1 position consistently behaved as ER agonists, while those bearing a basic side chain were antagonists in the MCF-7 breast adenocarcinoma proliferation assay [1]. Specifically, compound 5 (a tetrahydroquinoline with free phenol and NH₄ no basic side chain) displayed ERβ binding Ki of 380 nM and functioned as a full agonist with EC₅₀ of 320 nM in MCF-7 cells, showing no antagonism (IC₅₀ > 1 mM) [1]. In contrast, compound 8a (benzyl-linked basic side chain) was a potent antagonist with ERα Ki of 1.7 nM and MCF-7 IC₅₀ of 0.6 nM [1]. The target compound, which shares the 6-hydroxy-tetrahydroquinoline core with a free NH and a 4-carboxylate ester but no basic side chain, is structurally aligned with the agonist-precursor class exemplified by compound 5.

Estrogen receptor pharmacology SERM development MCF-7 proliferation assay

GHS Hazard Classification Divergence: Additional Acute Oral Toxicity Flag Relative to Non-Hydroxylated Analog

The target compound carries a more extensive GHS hazard profile than its closest non-hydroxylated analog. According to ECHA C&L inventory data compiled in PubChem, methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is classified under Acute Toxicity Category 4 (H302: Harmful if swallowed), in addition to Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335) [1]. The comparator methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS 68066-85-3) is classified only under H315, H319, and H335, without the acute oral toxicity hazard [2]. This additional H302 classification requires distinct handling protocols, personal protective equipment specifications, and waste disposal procedures.

Chemical safety Laboratory procurement GHS compliance

Procurement Cost and Lead Time: Target Compound Requires Premium Investment Over Non-Hydroxylated Analog

A direct vendor price comparison at the 100 mg and 1 g scales reveals that the target compound commands a premium of approximately 25% at the 100 mg scale ($499 vs. $399) and approximately 8% at the 1 g scale ($1,371 vs. $1,274.40) relative to the non-hydroxylated analog, while offering a 33–50% shorter lead time (2 weeks vs. 3–4 weeks) . Both compounds are supplied at 95% purity. The target compound is available from 10xchem (catalog TX027YC4) in pack sizes from 50 mg to 5 g, with pricing scaling from $345 (50 mg) to $3,907 (5 g) . This 8–25% cost increment reflects the additional synthetic complexity introduced by the 6-hydroxy substituent on the aromatic ring.

Chemical procurement Cost-benefit analysis Supply chain

Phenolic 6-OH Enables Orthogonal Derivatization Pathways Absent in 6-Methoxy and 6-Unsubstituted Analogs

The free phenolic hydroxyl at the 6-position of the target compound provides a reactive handle for O-alkylation, O-acylation, sulfonylation, or silyl protection that is absent in both the 6-unsubstituted analog (CAS 68066-85-3) and the 6-methoxy analog (CAS 1539857-92-5) [1]. In the SERM synthetic route described by Wallace et al., the 6-methoxy group serves as a protected phenol that requires BBr₃ deprotection as a late-stage step to liberate the active 6-hydroxy pharmacophore [2]. The target compound eliminates this deprotection step, enabling direct functionalization at the phenol oxygen for structure-activity relationship (SAR) exploration. The established diastereoselective synthesis methodology for tetrahydroquinoline-4-carboxylic esters reported by Bunce et al. (J. Org. Chem. 2001) provides a validated route for scaffold construction with high diastereoselectivity (single diastereomer, cis relationship between C2-alkyl and C4-ester), yielding products in high yield [3]. This synthetic accessibility, combined with the orthogonal reactivity of the phenol and methyl ester, makes the target compound a strategically versatile intermediate for divergent library synthesis.

Synthetic methodology Protecting group strategy Parallel library synthesis

Aqueous Solubility Enhancement via Phenolic Hydroxyl: Predicted logP Shift and Solubility Relative to 6-Unsubstituted Analog

The computed XLogP3 of the target compound is 1.5, compared to 1.9 for the 6-unsubstituted analog methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, representing a −0.4 log unit shift toward greater hydrophilicity [1]. The experimentally measured solubility of the non-hydroxylated analog has been reported as 2.7 g/L (approximately 14.1 mM) at 25°C . While no experimental solubility determination is available for the target compound, the additional hydrogen bond donor (phenolic OH), increased TPSA (58.6 vs. 38.3 Ų), and lower computed logP collectively predict enhanced aqueous solubility relative to the comparator. The 6-hydroxy-1,2,3,4-tetrahydroquinoline parent scaffold (CAS 3373-00-0, MW 149.19) has a computed LogP of 1.63 and PSA of 32.26 Ų [2], confirming that the ester moiety at C4 (rather than the phenol) is the primary driver of increased PSA in the target compound.

Drug-likeness ADME prediction Formulation

Optimal Application Scenarios for Methyl 6-Hydroxy-1,2,3,4-Tetrahydroquinoline-4-Carboxylate Based on Quantified Evidence


Estrogen Receptor Agonist Lead Generation Using the 6-Hydroxy-Tetrahydroquinoline Scaffold

Based on the Wallace et al. (2003) SAR framework, compounds built on the 6-hydroxy-tetrahydroquinoline core with a free N1 position and no basic side chain consistently exhibit ER agonist activity (EC₅₀ = 15–320 nM) rather than antagonism [1]. The target compound, bearing a 4-carboxylate methyl ester, is positioned as an agonist-precursor scaffold. Procurement of this compound enables direct exploration of C4-ester SAR (e.g., hydrolysis to free acid, conversion to amides, reduction to alcohol) while preserving the agonist pharmacophore. The three orthogonal reactive handles support parallel library synthesis for hit expansion, and the predicted solubility advantage (XLogP3 1.5 vs. 1.9 for the non-hydroxylated analog) [2] is expected to improve assay compatibility in cell-based ER transcriptional activation screens.

Divergent Tetrahydroquinoline Library Synthesis Leveraging Three Orthogonal Reactive Sites

The target compound uniquely provides three chemically orthogonal functional groups—N1 secondary amine, C6 phenolic hydroxyl, and C4 methyl ester—that can be derivatized independently using established chemoselective protocols [1]. This is a 50% increase in synthetic vectors compared to methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (2 reactive sites) and a 200% increase over 6-hydroxy-1,2,3,4-tetrahydroquinoline (1 reactive site) [1]. The Bunce et al. (2001) diastereoselective methodology provides a validated route for further scaffold elaboration [3]. For medicinal chemistry groups conducting parallel synthesis, this compound maximizes library diversity per synthetic operation, directly impacting the efficiency of SAR exploration. The 2-week vendor lead time further supports rapid iteration cycles in hit-to-lead programs.

Chemical Biology Probe Development Requiring Phenolic Reactivity Without Deprotection Steps

In chemical biology applications where a free phenol is required for bioconjugation (e.g., diazonium coupling, Mannich reaction, or enzyme-catalyzed conjugation), the target compound eliminates the BBr₃ or H₂/Pd-C deprotection step that is mandatory when using the 6-methoxy analog (CAS 1539857-92-5) [1]. This directly reduces the synthetic step count by one and avoids exposure to harsh Lewis acidic conditions that may be incompatible with sensitive downstream functional groups. The presence of the C4 methyl ester additionally offers a handle for attachment of fluorophores, affinity tags, or solid-support linkers after hydrolysis to the free acid, enabling the construction of bifunctional chemical probes with controlled spatial orientation between the phenolic recognition element and the reporter moiety.

Procurement for Safety-Conscious Laboratory Environments Requiring Full GHS Documentation

The target compound's GHS classification profile—H302 (Harmful if swallowed), H315, H319, H335, Acute Tox. Category 4 [1]—is more comprehensively documented than some comparator analogs whose ECHA notifications may lack the acute oral toxicity classification. For institutions with automated chemical inventory and risk assessment systems (e.g., university EH&S platforms, pharmaceutical compound management databases), the availability of a complete GHS hazard dataset on PubChem ensures seamless integration into safety workflows without triggering 'incomplete data' flags. The additional H302 classification relative to the non-hydroxylated analog [2] mandates distinct storage and handling protocols (e.g., separate storage from food-grade materials, mandatory use of nitrile gloves for all manipulations) that procurement officers and laboratory managers must factor into chemical hygiene plans.

Quote Request

Request a Quote for Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.